molecular formula C9H12N2O2S3 B14710408 Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 13046-52-1

Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester

Cat. No.: B14710408
CAS No.: 13046-52-1
M. Wt: 276.4 g/mol
InChI Key: DWNVCADXCXWSPB-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarbodithioic acid core, a 4-methylphenylsulfonyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with 4-methylphenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific conditions such as controlled temperatures, pH, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarbodithioic acid esters.

Scientific Research Applications

Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbodithioic acid, methyl ester
  • Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
  • Carbazic acid, dithio-, methyl ester

Uniqueness

Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

13046-52-1

Molecular Formula

C9H12N2O2S3

Molecular Weight

276.4 g/mol

IUPAC Name

methyl N-[(4-methylphenyl)sulfonylamino]carbamodithioate

InChI

InChI=1S/C9H12N2O2S3/c1-7-3-5-8(6-4-7)16(12,13)11-10-9(14)15-2/h3-6,11H,1-2H3,(H,10,14)

InChI Key

DWNVCADXCXWSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)SC

Origin of Product

United States

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